Biotin Diacid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Biotin Diacid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of biotinylated compounds, which are essential in various chemical assays and reactions.

Biology: Utilized in the study of biotin-dependent enzymes and their roles in metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including its role in treating biotin deficiency and related metabolic disorders.

Industry: Employed in the production of biotinylated products for use in diagnostics, cosmetics, and nutritional supplements.

Mécanisme D'action

Target of Action

Biotin Diacid primarily targets enzymes that transport carboxyl units and fix carbon dioxide . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Mode of Action

This compound acts as a coenzyme for these enzymes, facilitating the transfer of one-carbon units to targeted substrates . This interaction results in changes in the metabolic processes, enabling the body to carry out crucial functions such as energy production and nutrient synthesis .

Biochemical Pathways

The affected biochemical pathways include gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The downstream effects of these pathways are critical for maintaining the body’s energy balance and nutrient supply .

Pharmacokinetics

This compound is water-soluble and is absorbed in the small intestine . It is chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose . These properties impact the bioavailability of this compound, influencing its effectiveness in the body.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the form of enhanced metabolic functions. By acting as a coenzyme for key enzymes, this compound facilitates crucial metabolic processes, contributing to the body’s energy production, nutrient synthesis, and overall metabolic efficiency .

Action Environment

Environmental factors such as diet and gut microbiota can influence the action, efficacy, and stability of this compound. A balanced diet is necessary to ensure adequate intake of this compound, while a healthy gut microbiota can aid in the absorption and utilization of this compound .

Orientations Futures

The production of 1,4-Diacids from biomass has been considered as a substitute for petrochemical-based approaches, which would lower the risk of energy security, limit use of fossil oils, and reduce environment problems associated with greenhouse gas emissions . The characterization of biotin biosynthesis-related genes from algae will promote the identification and functional studies of BBREs .

Analyse Biochimique

Biochemical Properties

Biotin Diacid plays a significant role in various metabolic reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a cofactor responsible for carbon dioxide transfer in several carboxylase enzymes . These interactions are essential for the metabolism of fatty acids, branched-chain amino acids, and gluconeogenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in weight loss by aiding in the breakdown of fats .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the central metabolism processes of fatty acids, amino acids, and carbohydrates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it is involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Biotin Diacid typically involves the modification of biotin through various chemical reactions. One common method is the oxidation of biotin to introduce carboxylic acid groups, resulting in the formation of this compound. This process can be achieved using strong oxidizing agents under controlled conditions to ensure the selective oxidation of specific functional groups.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce biotin, which is then chemically modified to obtain this compound. This approach leverages the efficiency of microbial biosynthesis and the specificity of chemical modification to produce the desired compound at scale.

Analyse Des Réactions Chimiques

Types of Reactions: Biotin Diacid can undergo various chemical reactions, including:

Reduction: Potential reduction of carboxylic acid groups to alcohols under specific conditions.

Substitution: Functional group substitutions on the biotin moiety to introduce different chemical functionalities.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Various catalysts may be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further biochemical applications.

Comparaison Avec Des Composés Similaires

Biotin Diacid can be compared with other biotin derivatives, such as:

Biotin: The parent compound, essential for various metabolic processes.

Biocytin: A biotin-lysine conjugate used in biochemical assays.

Biotinylated Compounds: Various compounds where biotin is conjugated to other molecules for specific applications.

Uniqueness: this compound is unique due to its additional carboxylic acid groups, which enhance its chemical reactivity and potential for further modification. This makes it a valuable tool in biochemical research and industrial applications, where specific biotinylation is required.

Propriétés

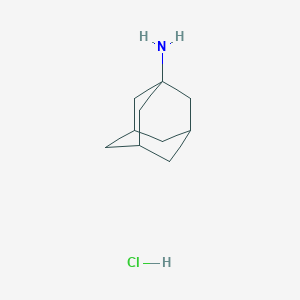

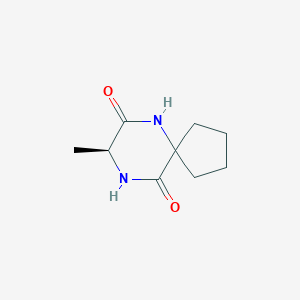

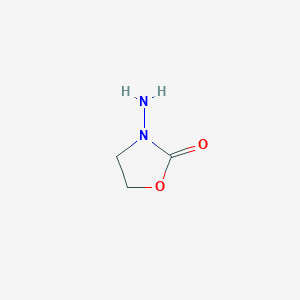

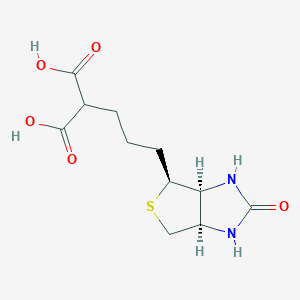

IUPAC Name |

2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBVGZSIAZDKJ-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628691 | |

| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57671-79-1 | |

| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.